molecular formula C23H20N4O7 B11552140 2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide

2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11552140
M. Wt: 464.4 g/mol
InChI Key: HXXNHAZTLMDIIN-ZMOGYAJESA-N
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Description

2-(3,4-dimethylphenoxy)-N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common route includes the following steps:

    Preparation of 3,4-dimethylphenoxyacetic acid: This can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the hydrazide: The 3,4-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with 3-(2,4-dinitrophenoxy)benzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activities or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and aromatic functional groups. These interactions can lead to inhibition or activation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dimethylphenoxy and dinitrophenoxy groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N4O7

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H20N4O7/c1-15-6-8-19(10-16(15)2)33-14-23(28)25-24-13-17-4-3-5-20(11-17)34-22-9-7-18(26(29)30)12-21(22)27(31)32/h3-13H,14H2,1-2H3,(H,25,28)/b24-13+

InChI Key

HXXNHAZTLMDIIN-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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